2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
“2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine” is a compound that belongs to the class of bicyclic N-heteroarenes known as [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds is known for its versatile bioactivities, including antibacterial, antiviral, and anticancer activities .
Synthesis Analysis
The synthesis of related compounds involves the cyclization of H-1,2,4-triazol-5-amine (A) and ethyl 4-chloro-3-oxobutanoate (B) in acetic acid (AcOH) to generate compound C, which is then converted to 7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (D) in phosphorus oxychloride (POCl3) .Molecular Structure Analysis
The [1,2,4]triazolo[1,5-a]pyrimidines, including “2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine”, are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron-deficient six-membered ring (4 π electrons) .Scientific Research Applications
Synthesis Techniques and Structural Analysis
The synthesis of bromo-chloro triazolopyridine derivatives, such as 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, involves bromine-mediated oxidative cyclization. The structure of these compounds can be confirmed using single-crystal X-ray analysis. The stability of these compounds, particularly the C-5-substituted analogues, is significant for isolation in pure form. However, they can undergo Dimroth rearrangement to form 1,2,4-triazolo[1,5-c]pyrimidines (Tang, Wang, Li, & Wang, 2014).
Pharmaceutical and Biological Applications
Triazolopyridines have shown pharmaceutical relevance. For instance, the synthesis of 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine and its brominated derivative involves chlorinated agents like NCS, indicating potential for diverse pharmaceutical applications (El-Kurdi, Abu Thaher, Wahedy, Schollmeyer, Nopper, Riester, & Deigner, 2021).
Antioxidant Activity and Potential Toxicity
Derivatives of [1,2,4]triazolo[1,5-a]pyridine have been synthesized and studied for their antioxidant properties. The study of these compounds involved understanding their influence on the stability of erythrocyte membranes and their ability to inhibit the formation of reactive oxygen species, showcasing their potential as antioxidants (Smolsky, Мakei, Yanchenko, & Роletai, 2022).
Chemical Properties and Reactions
The chemical behavior of triazolopyridine derivatives, including reactions with electrophiles and the synthesis of 2-substituted 6,8-dinitro[1,2,4]triazolo[1,5-a]pyridines, is notable for their explosophoric groups, which may be relevant in materials science and chemistry (Jones, Sliskovic, Foster, Rogers, Smith, Wong, & Yarham, 1981).
Synthesis and Structural Insights in Solid State
The synthesis of novel triazolopyridine derivatives often involves microwave-assisted techniques, which offer high yields and environmental benefits. The structures of these compounds, characterized by NMR and MS techniques, reveal significant insights, especially when studying their crystal structures and supramolecular synthons (Zhang, Mingyan, Hu, Zhaohui, Liu, Weng, & Chengxia, 2015).
Future Directions
properties
IUPAC Name |
2-bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-6-9-5-3-4(8)1-2-11(5)10-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSBLAVOHHUKHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)Br)C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine | |
CAS RN |
1504581-11-6 | |
Record name | 2-bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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